
4-Methylumbelliferyl b-D-gentiotrioside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl derivatives involves multi-step chemical reactions, often starting with the base compound 4-methylumbelliferone. For example, the synthesis of 4-methylumbelliferyl-penta-N-acetylchitopentaoside, a compound with a similar base structure, demonstrates the complex processes involved, including peracetylation and catalysis by Lewis acids like SnCl4, followed by deacetylation to achieve the target compound (Huang, 2009).
Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl derivatives is characterized by the 4-methylumbelliferyl core, which can be conjugated with various glycosidic units. Nuclear Magnetic Resonance (NMR) spectroscopy and electrospray tandem mass spectrometry are commonly employed to establish the structures of such compounds, ensuring the correct synthesis of the desired glycosidic linkages (Eneyskaya et al., 2005).
Chemical Reactions and Properties
4-Methylumbelliferyl derivatives engage in various chemical reactions, particularly as substrates in enzymatic assays. Their utility in diagnosing metabolic disorders, such as GM2 gangliosidoses, by serving as specific substrates for enzyme activity assays, exemplifies their chemical reactivity and significance in biomedical research (Inui & Wenger, 1984).
Physical Properties Analysis
The physical properties of 4-Methylumbelliferyl derivatives, including solubility and fluorescence, make them particularly useful in biochemistry. For instance, their ability to release fluorescent products upon enzymatic hydrolysis enables the visual quantification of enzyme activity, a critical aspect in the study of enzymes like neuraminidase and hyaluronidase (Myers et al., 1980).
Chemical Properties Analysis
4-Methylumbelliferyl derivatives exhibit a range of chemical properties, including acting as inhibitors or substrates in various biochemical pathways. Their role in inhibiting hyaluronic acid synthesis, as demonstrated by 4-methylumbelliferone in prostate cancer cells, highlights their potential therapeutic applications and their impact on cellular behaviors such as proliferation, motility, and invasion (Lokeshwar et al., 2010).
科学的研究の応用
Enzymatic Activity Assays
4-Methylumbelliferyl derivatives are widely utilized in spectrofluorimetric and fluorometric assays to measure the activity of enzymes such as alpha-chymotrypsin, trypsin, thrombin, and several glycosidases. These assays are crucial for understanding enzyme kinetics, diagnosing diseases, and evaluating enzyme inhibitors. For instance, 4-methylumbelliferyl substrates have been synthesized for the diagnosis of GM2 gangliosidoses using leukocytes, demonstrating their usefulness in clinical genetics and disease diagnosis (Inui & Wenger, 1984). Additionally, these substrates facilitate the differential disposition studies of intra-renal generated and preformed glucuronides, highlighting their importance in pharmacological research (Wang et al., 2011).
Diagnostic Applications
The synthesis and application of 4-Methylumbelliferyl derivatives have been instrumental in the development of diagnostic assays for lysosomal storage diseases, such as Tay-Sachs disease and Sanfilippo B disease. These assays offer a non-invasive, rapid, and accurate method for disease diagnosis and carrier detection, significantly impacting genetic counseling and early intervention strategies (Ben-yoseph et al., 1985).
Biotechnological and Environmental Applications
In biotechnology, 4-Methylumbelliferyl derivatives are used to monitor enzyme activities in genetically modified organisms, providing insights into gene expression and regulatory mechanisms. Furthermore, these compounds have found applications in environmental microbiology, aiding in the rapid detection of fecal pollution in coastal waters and evaluating the presence and activity of fungal biomass in soil. This not only aids in environmental monitoring but also in understanding microbial ecology and biodegradation processes (Fiksdal et al., 1994).
Research on Antioxidant and Antitumor Activities
Recent studies have explored the antioxidant properties of 4-Methylumbelliferone derivatives, demonstrating their potential in scavenging free radicals and reducing oxidative stress. This research opens up new avenues for developing novel antioxidants for therapeutic applications (Al-Majedy et al., 2016). Additionally, the antitumor and antiangiogenic effects of 4-Methylumbelliferone in prostate cancer and other malignancies have been documented, indicating its potential as a candidate for anticancer therapy (Lokeshwar et al., 2010).
Safety And Hazards
4-Methylumbelliferyl b-D-gentiotrioside should be kept away from heat and sources of ignition. Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2)7. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention7.
将来の方向性
4-Methylumbelliferyl b-D-gentiotrioside is currently used for pharmaceutical testing8. However, more research is needed to fully understand its potential applications in the biomedical field.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
特性
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3/t13-,14-,15-,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYXQNIYOMUPSR-JHSKCKNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl b-D-gentiotrioside | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

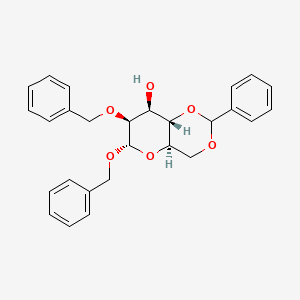
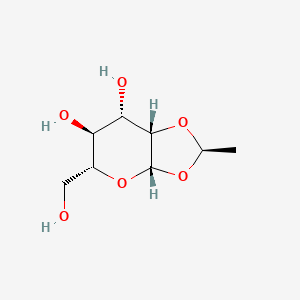
![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)
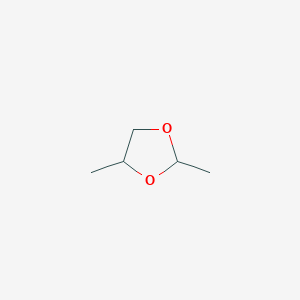
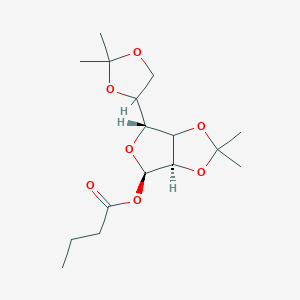
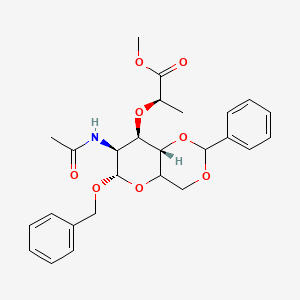
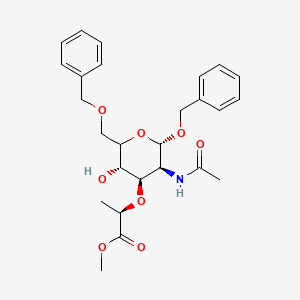

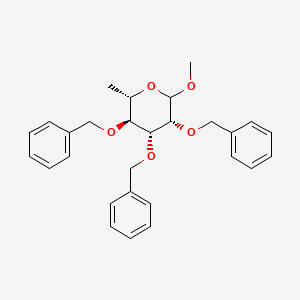
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

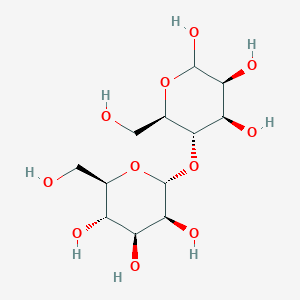
![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)